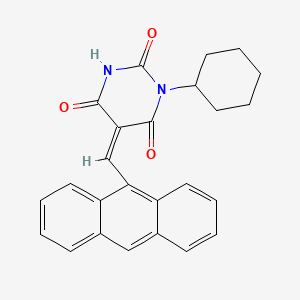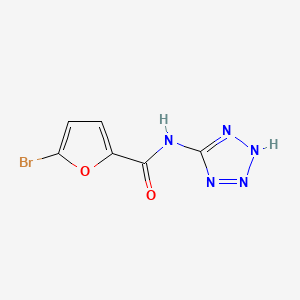![molecular formula C26H21ClN2 B3742426 2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3742426.png)
2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Vue d'ensemble
Description
2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features both an indole and an anthracene moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the anthracene unit is known for its photophysical properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracene derivative, which is then coupled with an indole precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanthracene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to fully saturated compounds .
Applications De Recherche Scientifique
2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the anthracene unit can participate in photophysical processes. These interactions can lead to a range of biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(10-Bromoanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 2-[(10-Fluoroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 2-[(10-Methylanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Uniqueness
What sets 2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole apart from its analogs is the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on the properties of complex organic molecules.
Propriétés
IUPAC Name |
2-[(10-chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2/c27-26-21-10-3-1-7-17(21)23(18-8-2-4-11-22(18)26)15-29-14-13-20-19-9-5-6-12-24(19)28-25(20)16-29/h1-12,28H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTURKYIWPKQWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)

methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3742358.png)
![N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B3742360.png)
![N-[2-(diphenylphosphorylmethyl)phenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B3742374.png)
![4-[2-(4-Chlorophenyl)hydrazinyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B3742377.png)


![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N,N-diethylbenzamide](/img/structure/B3742396.png)
![1-(2,3-Dimethylphenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B3742404.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742410.png)

![[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate](/img/structure/B3742430.png)
![2-[4-(benzyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742435.png)
